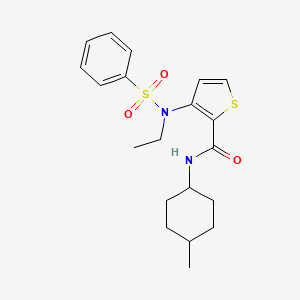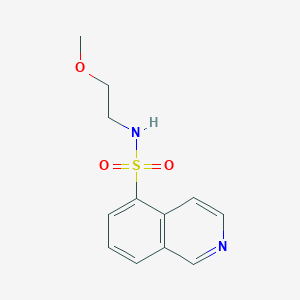
N-(4-mesitylthiazol-2-yl)-2-(naphthalen-1-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-mesitylthiazol-2-yl)-2-(naphthalen-1-yl)acetamide: is a synthetic organic compound that belongs to the class of thiazole derivatives. Thiazole compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The presence of a naphthalene ring in the structure suggests potential aromatic interactions, which could be significant in its biological activity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-mesitylthiazol-2-yl)-2-(naphthalen-1-yl)acetamide typically involves the following steps:
Formation of the Thiazole Ring: This can be achieved by reacting a mesityl-substituted thioamide with α-haloketones under basic conditions.
Acylation Reaction: The thiazole intermediate is then acylated with naphthalen-1-ylacetic acid or its derivatives using coupling reagents like EDCI or DCC in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Analyse Des Réactions Chimiques
Types of Reactions
N-(4-mesitylthiazol-2-yl)-2-(naphthalen-1-yl)acetamide: can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the acetamide moiety can be reduced to an amine.
Substitution: Electrophilic aromatic substitution can occur on the naphthalene ring.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Conditions typically involve strong acids or bases, depending on the specific substitution reaction.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted naphthalene derivatives.
Applications De Recherche Scientifique
N-(4-mesitylthiazol-2-yl)-2-(naphthalen-1-yl)acetamide:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving thiazole and naphthalene derivatives.
Medicine: Potential use in drug development due to its structural features.
Industry: Possible applications in materials science due to its aromatic nature.
Mécanisme D'action
The mechanism of action of N-(4-mesitylthiazol-2-yl)-2-(naphthalen-1-yl)acetamide would depend on its specific biological target. Generally, compounds with thiazole and naphthalene moieties can interact with proteins, enzymes, or nucleic acids through aromatic stacking, hydrogen bonding, and hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(4-mesitylthiazol-2-yl)-2-phenylacetamide: Similar structure but with a phenyl group instead of a naphthalene ring.
N-(4-mesitylthiazol-2-yl)-2-(2-naphthyl)acetamide: Similar structure but with a different naphthalene substitution pattern.
Uniqueness
N-(4-mesitylthiazol-2-yl)-2-(naphthalen-1-yl)acetamide: is unique due to the specific combination of the mesitylthiazole and naphthalene moieties, which may confer distinct biological activities and chemical properties compared to other similar compounds.
Propriétés
IUPAC Name |
2-naphthalen-1-yl-N-[4-(2,4,6-trimethylphenyl)-1,3-thiazol-2-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2OS/c1-15-11-16(2)23(17(3)12-15)21-14-28-24(25-21)26-22(27)13-19-9-6-8-18-7-4-5-10-20(18)19/h4-12,14H,13H2,1-3H3,(H,25,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZVUBYLHJPHBNQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C2=CSC(=N2)NC(=O)CC3=CC=CC4=CC=CC=C43)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-{1-methyl-4,8-dioxa-1,11-diazaspiro[5.6]dodecan-11-yl}prop-2-en-1-one](/img/structure/B2622320.png)
![(2E)-3-(2-chlorophenyl)-2-cyano-N-[5-(2,5-dichlorobenzyl)-1,3-thiazol-2-yl]prop-2-enamide](/img/structure/B2622322.png)
![N-[(naphthalen-1-yl)methyl]-3-[(1H-1,2,3-triazol-1-yl)methyl]azetidine-1-carboxamide](/img/structure/B2622323.png)

![9-Chloro-6-methyl-6H-indolo[2,3-b]quinoxaline](/img/structure/B2622327.png)
![(2Z,5Z)-3-ETHYL-2-(ETHYLIMINO)-5-[(4-FLUOROPHENYL)METHYLIDENE]-1,3-THIAZOLIDIN-4-ONE](/img/structure/B2622328.png)


![N-{10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0^{3,7}]trideca-1,3(7),5,8-tetraen-5-yl}-4-(morpholine-4-sulfonyl)benzamide](/img/structure/B2622335.png)

